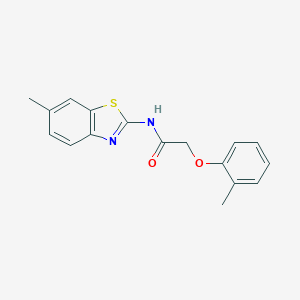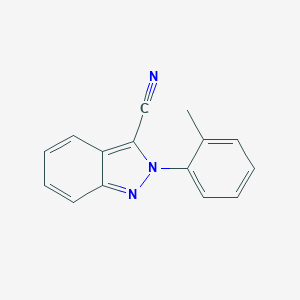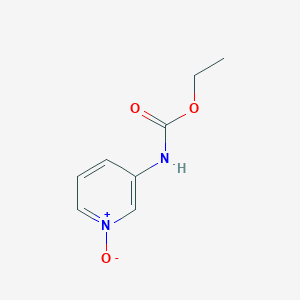![molecular formula C12H15NOS B239875 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cell growth and proliferation. This compound has been shown to selectively target cancer cells, making it a promising candidate for the development of new anticancer drugs.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cell growth and proliferation. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experimental setups.
Future Directions
There are several future directions for the research and development of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one. One of the main directions is the further optimization of its anticancer properties, including the development of new derivatives with improved potency and selectivity. Another direction is the exploration of its potential applications in other fields, such as materials science and catalysis. Finally, the development of new methods for the synthesis of this compound and its derivatives could lead to more efficient and cost-effective production methods.
Synthesis Methods
The synthesis of 4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one involves the reaction of 4-piperidin-1-ylmethylthiophenol with cyclohexane-1,3-dione in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting compound is then purified by recrystallization to obtain a high yield of pure product.
Scientific Research Applications
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of new materials with unique properties. In catalysis, it has been used as a catalyst for various reactions, including the oxidation of alcohols and the reduction of nitroarenes.
properties
Product Name |
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one |
|---|---|
Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H15NOS/c14-11-6-4-10(5-7-11)12(15)13-8-2-1-3-9-13/h4-7,15H,1-3,8-9H2 |
InChI Key |
OMBVAQBVXMCKPY-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=C2C=CC(=O)C=C2)S |
SMILES |
C1CCN(CC1)C(=C2C=CC(=O)C=C2)S |
Canonical SMILES |
C1CCN(CC1)C(=C2C=CC(=O)C=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)
![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)



![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)



![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)